5-Bromoquinazoline
Overview
Description
5-Bromoquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazoline typically involves the bromination of quinazoline. One common method includes the reaction of quinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of bromine sources like N-bromosuccinimide (NBS) in the presence of catalysts can enhance the yield and selectivity of the bromination process. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of quinazoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Quinazoline N-oxides.
- Reduced quinazoline derivatives .
Scientific Research Applications
5-Bromoquinazoline has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: this compound derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties
Mechanism of Action
The mechanism of action of 5-Bromoquinazoline and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. For example, certain this compound derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Quinazoline: The parent compound without the bromine substitution.
4-Bromoquinazoline: A similar compound with bromine at the 4-position.
6-Bromoquinazoline: A similar compound with bromine at the 6-position.
Comparison:
5-Bromoquinazoline vs. Quinazoline: The presence of the bromine atom at the 5-position increases the compound’s reactivity and potential for forming derivatives with enhanced biological activity.
This compound vs. 4-Bromoquinazoline: The position of the bromine atom affects the compound’s chemical properties and reactivity. This compound may exhibit different biological activities compared to 4-Bromoquinazoline.
This compound vs. 6-Bromoquinazoline: Similar to the comparison with 4-Bromoquinazoline, the position of the bromine atom influences the compound’s interactions with molecular targets and its overall biological activity
Properties
IUPAC Name |
5-bromoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQNFOPKXLQOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669695 | |
Record name | 5-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958452-00-1 | |
Record name | 5-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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